5-BDBD 5-BDBD 5-BDBD is a selective inhibitor of P2X4.
Brand Name: Vulcanchem
CAS No.: 768404-03-1
VCID: VC0516255
InChI: InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
SMILES: C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.2 g/mol

5-BDBD

CAS No.: 768404-03-1

Cat. No.: VC0516255

Molecular Formula: C17H11BrN2O2

Molecular Weight: 355.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-BDBD - 768404-03-1

Specification

CAS No. 768404-03-1
Molecular Formula C17H11BrN2O2
Molecular Weight 355.2 g/mol
IUPAC Name 5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Standard InChI InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Standard InChI Key NKYMVQPXXTZHSF-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Canonical SMILES C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Appearance Solid powder

Introduction

Chemical Profile and Pharmacological Classification

Structural Characteristics

5-BDBD belongs to the benzofurodiazepine class, characterized by a fused benzofuran ring system linked to a seven-membered diazepine ring. The substitution of a bromine atom at the 3-position of the phenyl group enhances its binding affinity to the P2X4R . Crystallographic data and molecular modeling studies suggest that the bromophenyl moiety interacts with hydrophobic residues in the receptor's ATP-binding pocket, while the diazepine ring stabilizes the antagonist-receptor complex through hydrogen bonding .

Table 1: Physicochemical Properties of 5-BDBD

PropertyValue
Molecular FormulaC₁₇H₁₁BrN₂O₂
Molecular Weight355.19 g/mol
Purity≥99% (HPLC)
SolubilityDMSO: 30 mg/mL; Ethanol: 10 mg/mL
IC₅₀ (P2X4R)0.50–0.75 μM
Selectivity Ratio>100-fold vs. P2X1/2/3/7

Mechanism of Action and Receptor Interactions

Competitive Antagonism at P2X4 Receptors

5-BDBD acts as a competitive antagonist, displacing ATP from its binding site on the P2X4R. Electrophysiological studies in HEK293 cells expressing rat P2X4Rs demonstrate that pre-application of 5-BDBD (2 min) induces a rightward shift in the ATP concentration-response curve without reducing maximal current amplitude, consistent with competitive inhibition . The antagonism is reversible, with >90% current recovery observed after a 5-minute washout period .

Selectivity Profile

At concentrations ≤1 μM, 5-BDBD shows negligible activity against other P2XR subtypes:

  • P2X1: 13% inhibition at 10 μM

  • P2X3: 35% inhibition at 10 μM

  • P2X2/7: No significant effect
    This selectivity enables precise interrogation of P2X4R-mediated signaling in native tissues, such as hippocampal neurons and immune cells .

Pharmacological Effects in Disease Models

Neuroinflammation and Synaptic Plasticity

In rat hippocampal slices, 5-BDBD (10 μM) reduces long-term potentiation (LTP) by 40–50%, implicating P2X4Rs in glutamate-independent forms of synaptic plasticity . Notably, intrathecal administration of 5-BDBD attenuates microglial activation and mechanical allodynia in rodent models of neuropathic pain, suggesting a role in modulating neuroimmune crosstalk .

Immunomodulation in Allergic Asthma

Ovalbumin-sensitized mice treated intranasally with 5-BDBD (3 mg/kg) exhibit:

  • 63% reduction in bronchoalveolar lavage fluid (BALF) IL-4 levels

  • 55% decrease in IL-5 concentrations

  • 2.1-fold increase in IFN-γ production
    Mechanistically, 5-BDBD suppresses Th2 polarization by downregulating Gata-3 transcription factor expression while enhancing T-bet levels, shifting the immune response toward a Th1 phenotype .

Structural and Functional Insights from Mutagenesis Studies

Key Residues for Antagonist Binding

Alanine-scanning mutagenesis of the human P2X4R identified three critical residues for 5-BDBD binding:

  • Lys70: Coordinates the diazepine oxygen via electrostatic interactions

  • Leu191: Forms hydrophobic contacts with the bromophenyl group

  • Asn296: Stabilizes the benzofuran ring through hydrogen bonding
    Disruption of these interactions reduces 5-BDBD's inhibitory potency by >80%, underscoring their functional importance .

Comparative Analysis with Other P2X4 Antagonists

Table 2: Pharmacological Comparison of P2X4R Antagonists

CompoundIC₅₀ (P2X4R)Selectivity vs. P2X1/3Mechanism
5-BDBD0.50–0.75 μM>100-fold Competitive
TNP-ATP0.12 μM10-fold Non-competitive
IvermectinN/AN/APositive allosteric modulator

5-BDBD's superior selectivity profile compared to TNP-ATP makes it preferable for in vivo studies where multiple P2XR subtypes coexist . Unlike ivermectin, which potentiates P2X4R currents, 5-BDBD provides direct inhibitory control over receptor activation .

Current Research Trends and Clinical Implications

Neurodegenerative Disorders

Ongoing investigations explore 5-BDBD's potential to mitigate microglia-mediated neurotoxicity in Alzheimer’s disease models. Preliminary data indicate a 30% reduction in Aβ-induced TNF-α release from microglial cultures treated with 1 μM 5-BDBD .

Chronic Respiratory Diseases

In addition to asthma, 5-BDBD (10 μM) inhibits ATP-induced prostaglandin E₂ production in human airway epithelial cells by 72%, suggesting utility in COPD and cystic fibrosis .

Limitations and Future Directions

While 5-BDBD exhibits favorable pharmacokinetics (plasma t₁/₂ = 2.3 hr in mice), its blood-brain barrier permeability remains suboptimal (<5% brain/plasma ratio) . Second-generation analogs with improved CNS bioavailability are under development. Furthermore, the lack of crystal structures for the 5-BDBD-P2X4R complex necessitates advanced cryo-EM studies to refine docking models .

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